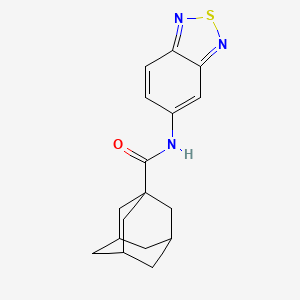
N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide: is a compound that combines the structural features of benzothiadiazole and adamantane. Benzothiadiazole is known for its strong electron-withdrawing properties, making it a valuable component in various electronic and photonic applications . Adamantane, on the other hand, is a rigid, diamondoid structure that imparts stability and unique physical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of Benzothiadiazole Derivative: The benzothiadiazole core is synthesized through the diazotization of 2-aminothiophenol followed by cyclization.
Coupling with Adamantane: The adamantane moiety is introduced via a coupling reaction with the benzothiadiazole derivative.
Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole, converting them to amines.
Substitution: The adamantane core can participate in substitution reactions, where hydrogen atoms are replaced by various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide is used in the development of photoluminescent materials and organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing properties .
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is investigated for its use in organic solar cells and organic field-effect transistors (OFETs) .
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide involves its interaction with electron-rich sites in target molecules. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(2,1,3-benzothiadiazol-5-yl)-2-thiophenecarboxamide .
- N-(2,1,3-benzothiadiazol-5-yl)-4-oxochromene-3-carboxamide .
Uniqueness: N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide stands out due to the incorporation of the adamantane moiety, which imparts enhanced stability and rigidity to the molecule. This unique combination of benzothiadiazole and adamantane makes it particularly suitable for applications requiring robust and stable materials .
Eigenschaften
Molekularformel |
C17H19N3OS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c21-16(18-13-1-2-14-15(6-13)20-22-19-14)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,21) |
InChI-Schlüssel |
YQFSRAZZWDMDFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=NSN=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982395.png)
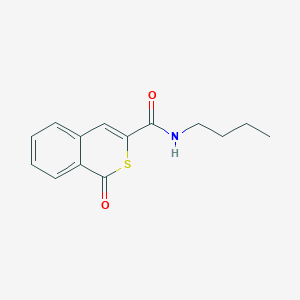
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14982406.png)
![2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14982417.png)
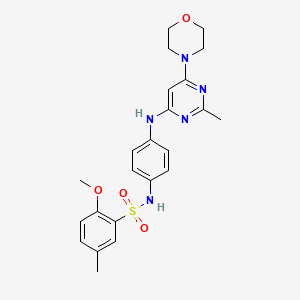
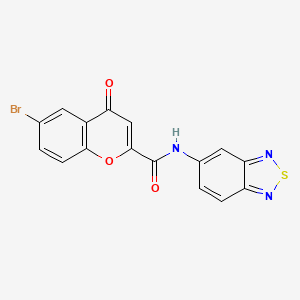
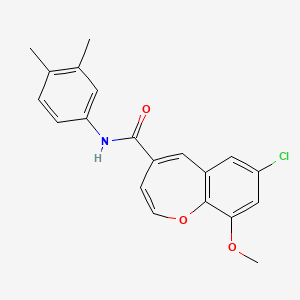
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14982442.png)
![N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B14982457.png)
![2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B14982466.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)
![2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14982478.png)

